LCL521 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7.2ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40;;/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36);2*1H/t27-,31-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUSRMLMLNVDSF-QJCVVZHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54Cl2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LCL521 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a lysosomotropic dual inhibitor of acid ceramidase (ACDase) and acid sphingomyelinase (ASMase), key enzymes in sphingolipid metabolism.[1] By accumulating in lysosomes, LCL521 effectively modulates the sphingolipid rheostat, leading to an increase in the pro-apoptotic lipid ceramide and a decrease in the pro-survival metabolites sphingosine (B13886) and sphingosine-1-phosphate (S1P). This alteration of sphingolipid signaling triggers a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment. This technical guide provides an in-depth overview of the mechanism of action of LCL521, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction to Sphingolipid Metabolism and Cancer

Sphingolipids are a class of bioactive lipids that play crucial roles in regulating various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for determining cell fate. In many cancers, this balance is dysregulated, favoring cell survival and proliferation. Acid ceramidase (ACDase) and acid sphingomyelinase (ASMase) are two key lysosomal enzymes that regulate the levels of these critical signaling lipids. ACDase hydrolyzes ceramide to sphingosine, which can then be phosphorylated to S1P. ASMase catalyzes the breakdown of sphingomyelin (B164518) to ceramide. The overexpression of ACDase has been observed in various cancers, contributing to therapeutic resistance.

LCL521 Dihydrochloride: A Dual Inhibitor of ACDase and ASMase

This compound is a small molecule inhibitor designed to target lysosomal enzymes involved in sphingolipid metabolism.[1] It is a dual inhibitor of both acid ceramidase (ACDase) and acid sphingomyelinase (ASMase).[1] This dual inhibitory action leads to the accumulation of ceramide within the lysosomes, thereby shifting the sphingolipid rheostat towards a pro-apoptotic state.

Enzymatic Inhibition

Quantitative Effects on Cellular Phenotypes

The inhibitory action of LCL521 on ACDase and ASMase translates to measurable effects on cancer cell viability and proliferation.

Table 1: Cytotoxicity of LCL521 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time | Reference |

| CT26 | Colorectal Carcinoma (murine) | Cytotoxicity Assay | 20-40 | 24h | [2] |

| HCT116 | Colorectal Carcinoma (human) | Cytotoxicity Assay | 20-40 | 24h | [2] |

| MCF7 | Breast Adenocarcinoma (human) | MTT Assay | 11.91 ± 1.094 | 24h | [3] |

| MCF7 | Breast Adenocarcinoma (human) | MTT Assay | 7.18 ± 1.042 | 48h | [3] |

| MCF7 | Breast Adenocarcinoma (human) | MTT Assay | 7.46 ± 1.033 | 72h | [3] |

Modulation of Sphingolipid Metabolism

The primary mechanism of action of LCL521 is the alteration of sphingolipid metabolism, leading to a significant increase in ceramide levels and a decrease in sphingosine and S1P levels.

Table 2: Dose-Dependent Effects of LCL521 on Sphingolipid Levels in MCF7 Cells (1-hour treatment)

| LCL521 Concentration (µM) | Change in Ceramide (% of Control) | Change in Sphingosine (% of Control) | Change in S1P (% of Control) | Reference |

| 0.1 | ~100% | ~80% | ~85% | [3][4] |

| 1.0 | ~120% | ~40% | ~50% | [3][4] |

| 10.0 | ~180% | ~20% | ~30% | [3][4] |

Table 3: Time-Course of 1µM LCL521 on Sphingosine Levels in MCF7 Cells

| Time | Change in Sphingosine (% of Control) | Reference |

| 15 min | ~34% | [3] |

| 30 min | ~30% | [3] |

| 1 hour | ~35% | [3] |

| 2 hours | ~40% | [3] |

| 5 hours | ~50% | [3] |

Downstream Signaling Pathways and Cellular Effects

The LCL521-induced alteration of the sphingolipid rheostat triggers several downstream signaling pathways, culminating in anti-cancer effects.

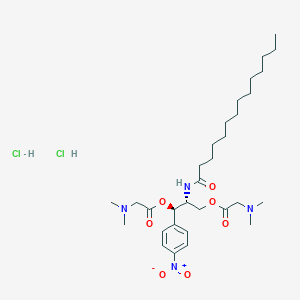

Caption: this compound inhibits ACDase and ASMase in the lysosome, leading to ceramide accumulation. This triggers downstream cellular responses including apoptosis and cell cycle arrest.

Induction of Cell Cycle Arrest and Apoptosis

LCL521 treatment leads to a dose-dependent G1 cell cycle arrest in cancer cells.[3] At higher concentrations, it also induces apoptosis, as evidenced by an increase in the subG0/G1 population in cell cycle analysis.[4]

Mitochondrial Stress

Inhibition of ACDase by LCL521 has been shown to induce mitochondrial stress. This is characterized by a decrease in basal respiration, maximal respiration, and ATP production.

Immunological Cell Death (ICD)

A key aspect of LCL521's anti-tumor activity is its ability to induce immunological cell death. This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. LCL521 treatment has been shown to upregulate type I and II interferon response pathways, which are critical for an effective anti-tumor immune response.

Experimental Protocols

Fluorogenic Acid Ceramidase Activity Assay

This protocol is adapted from a method using a fluorogenic substrate to measure ACDase activity in cell lysates.

Caption: Workflow for a fluorogenic acid ceramidase activity assay.

Materials:

-

Cell lysate

-

25 mM Sodium acetate buffer, pH 4.5

-

Fluorogenic ACDase substrate (e.g., Rbm14-12) solution in ethanol

-

96-well microplate

-

Microplate fluorescence reader

Procedure:

-

Prepare cell homogenates and centrifuge to collect the supernatant. Determine the protein concentration of the supernatant.

-

In a 96-well plate, prepare a reaction mixture containing 25 mM sodium acetate buffer (pH 4.5).

-

Add the fluorogenic substrate solution to a final concentration of 20 µM.

-

Add a fixed amount of protein (e.g., 10-25 µg) from the cell lysate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 3 hours).

-

Stop the reaction by adding a stop solution (e.g., methanol followed by NaIO4 in glycine/NaOH buffer).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.[2][5]

-

Calculate the ACDase activity based on a standard curve of the fluorophore.

Western Blot Analysis of ACDase

Procedure:

-

Treat cells with LCL521 at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against ACDase overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][5][6]

Preclinical Studies

LCL521 has been evaluated in preclinical cancer models, often in combination with other therapies. For instance, in a mouse model of head and neck squamous cell carcinoma, LCL521 (75 mg/kg) in combination with a photodynamic therapy (PDT)-generated vaccine resulted in significant tumor growth retardation.[7] This effect was attributed to the ability of LCL521 to restrict the activity of immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs).[7]

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. This suggests that the compound is likely still in the preclinical stage of development.

Conclusion

This compound is a promising preclinical compound that targets the dysregulated sphingolipid metabolism in cancer cells. Its dual inhibitory action on ACDase and ASMase effectively increases pro-apoptotic ceramide levels, leading to multiple anti-tumor effects, including cell cycle arrest, apoptosis, and the induction of an anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of LCL521 and the broader field of sphingolipid-targeted cancer therapies. Further investigation is warranted to fully elucidate its therapeutic potential and to explore its efficacy in various cancer types, potentially paving the way for future clinical development.

References

- 1. This compound | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]

- 2. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase | PLOS One [journals.plos.org]

- 4. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

LCL521 Dihydrochloride: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a potent small molecule inhibitor primarily targeting acid ceramidase (ACDase), a critical lysosomal enzyme in sphingolipid metabolism. By inhibiting ACDase, LCL521 disrupts the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid, leading to an accumulation of ceramide and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P). This modulation of the ceramide-sphingosine-S1P rheostat has significant implications for cellular processes such as apoptosis, cell proliferation, and stress responses, making LCL521 a valuable tool for cancer research and potential therapeutic development. At higher concentrations, LCL521 has been observed to exhibit inhibitory effects on Dihydroceramide (B1258172) desaturase (DES-1) and lysosomal acid sphingomyelinase (ASMase). This technical guide provides an in-depth overview of the primary target of LCL521, its dose-dependent effects on sphingolipid metabolism, and detailed protocols for key experimental assays.

Primary and Secondary Molecular Targets

LCL521 dihydrochloride is a lysosomotropic agent designed to accumulate within lysosomes, the primary site of action for its main target.

Primary Target: Acid Ceramidase (ACDase)

The principal molecular target of LCL521 is acid ceramidase (ACDase) .[1][2][3][4][5] ACDase is a lysosomal hydrolase responsible for the breakdown of ceramide into sphingosine and a free fatty acid. By inhibiting ACDase, LCL521 effectively blocks this catabolic step, leading to an increase in cellular ceramide levels. Ceramide is a pro-apoptotic lipid, and its accumulation is a key mechanism by which LCL521 exerts its anti-proliferative and pro-death effects on cancer cells.

Secondary Targets (at higher concentrations):

-

Dihydroceramide Desaturase (DES-1): At higher concentrations, typically in the micromolar range (5-10 µM), LCL521 has been shown to inhibit dihydroceramide desaturase (DES-1).[1][2][3] DES-1 is an enzyme in the de novo sphingolipid synthesis pathway that converts dihydroceramide to ceramide. Inhibition of DES-1 can lead to an accumulation of dihydroceramides.

-

Lysosomal Acid Sphingomyelinase (ASMase): Some evidence suggests that LCL521 can also act as a dual inhibitor of both ACDase and lysosomal acid sphingomyelinase (ASMase).[4][6] ASMase is another key lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine.

Quantitative Data on LCL521 Activity

The effects of LCL521 on sphingolipid metabolism are dose-dependent. The following tables summarize the quantitative data from studies conducted on MCF7 human breast adenocarcinoma cells.

Table 1: Dose-Dependent Effects of LCL521 on Sphingolipid Metabolites in MCF7 Cells (1-hour treatment)

| LCL521 Concentration | Change in Ceramide (Cer) | Change in Sphingosine (Sph) | Change in Sphingosine-1-Phosphate (S1P) |

| 100 nM | No significant change | Significant decrease | Significant decrease |

| 1 µM | Slight increase | Profound decrease | Profound decrease |

| 5 µM | Significant increase | Profound decrease | Profound decrease |

| 10 µM | Significant increase | Profound decrease | Profound decrease |

Data synthesized from multiple sources indicating the general trend.

Table 2: Time-Course of Sphingolipid Metabolite Changes with 1 µM LCL521 in MCF7 Cells

| Treatment Time | Change in Sphingosine (Sph) |

| 15 minutes | >66% decrease |

| 30 minutes | Maintained decrease |

| 1 hour | Maintained decrease |

| 2 hours | Maintained decrease |

| 5 hours | Maintained decrease |

This highlights the rapid onset of ACDase inhibition by LCL521.[5]

Table 3: Effect of LCL521 on ACDase Protein Expression in MCF7 Cells (1-hour treatment)

| LCL521 Concentration | Effect on α-ACDase Protein Expression |

| ≤ 1 µM | No effect |

| ≥ 2.5 µM | Dose-dependent decrease |

This suggests that at higher concentrations, beyond direct enzyme inhibition, LCL521 may also affect the stability or processing of the ACDase protein.[2]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and LCL521's Points of Intervention

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the points of inhibition by LCL521.

Experimental Workflow for Assessing LCL521 Activity

The diagram below outlines a typical experimental workflow to characterize the effects of LCL521 on cancer cells.

References

- 1. abcam.com [abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

LCL521 Dihydrochloride: A Technical Whitepaper on the Dual Inhibition of Acid Ceramidase and Acid Sphingomyelinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a lysosomotropic prodrug designed to dually inhibit the lysosomal enzymes acid ceramidase (ACDase) and acid sphingomyelinase (ASMase).[1][2] By targeting the lysosome, LCL521 delivers its active parent compound, B13, to the site of action, leading to a potent modulation of sphingolipid metabolism.[3] This inhibition results in the accumulation of ceramide and a reduction in sphingosine (B13886) and sphingosine-1-phosphate (S1P), key signaling molecules that regulate cellular processes such as proliferation, apoptosis, and inflammation.[3][4] This technical guide provides a comprehensive overview of LCL521, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study.

Introduction to LCL521 Dihydrochloride

LCL521 is a chemically modified version of the established acid ceramidase inhibitor, B13.[3] The addition of N,N-dimethyl glycine (B1666218) (DMG) moieties enhances its solubility and facilitates its accumulation within the acidic environment of the lysosome.[3] Once inside the lysosome, LCL521 is metabolized to B13, which then exerts its inhibitory effects on ACDase and ASMase. This targeted delivery strategy improves the cellular efficacy of B13 and minimizes potential off-target effects.[3] The dual inhibition of ACDase and ASMase by LCL521 presents a promising therapeutic strategy for diseases characterized by dysregulated sphingolipid metabolism, such as cancer.[5][6][7]

Mechanism of Action

LCL521 functions as a prodrug that is actively transported to the lysosome. Inside this acidic organelle, it is converted to B13, which inhibits the hydrolysis of ceramide to sphingosine by ACDase. While also described as an inhibitor of ASMase, the primary focus of published research has been on its effects on the ACDase pathway. The inhibition of ACDase leads to an increase in cellular ceramide levels and a decrease in sphingosine and its downstream metabolite, S1P.[8] This shift in the ceramide/S1P rheostat is a critical factor in inducing apoptosis and inhibiting cell proliferation.[3]

At higher concentrations (e.g., 10 µM), LCL521 has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramides.[5][8] This leads to an accumulation of dihydroceramide, further impacting the sphingolipid profile of the cell.[8]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of B13 (Parent Compound of LCL521)

| Compound | Target | IC50 (µM) | Source |

| B13 | Acid Ceramidase (ACDase) | ~10 | N/A |

| B13 | Acid Ceramidase (ACDase) | 27.7 | N/A |

Table 2: Cellular Cytotoxicity of LCL521 in MCF7 Cells

| Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Source |

| LCL521 | 11.91 ± 1.094 | 7.18 ± 1.042 | 7.46 ± 1.033 | [4] |

| B13 | 40.64 ± 1.031 | 28.97 ± 1.036 | 24.66 ± 1.019 | [4] |

Table 3: Effect of LCL521 on Sphingolipid Levels in MCF7 Cells (1-hour treatment)

| LCL521 Conc. (µM) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) | Source |

| 0.1 | ~100% | ~75% | ~80% | [3] |

| 1.0 | ~120% | ~30% | ~40% | [3] |

| 5.0 | ~150% | ~20% | ~30% | [3] |

| 10.0 | ~160% | ~15% | ~25% | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of LCL521.

In Vitro Acid Ceramidase (ACDase) Activity Assay

This protocol is adapted from methods used for the parent compound, B13.

Materials:

-

Cell lysate (e.g., from MCF7 cells)

-

Acidic lysis buffer (e.g., 25 mM sodium acetate, pH 4.5)

-

Radiolabeled ceramide substrate (e.g., [¹⁴C]C12-ceramide)

-

Detergents (e.g., Triton X-100, Igepal CA-630)

-

LCL521 or B13 of varying concentrations

-

Reaction stop solution (e.g., chloroform:methanol 2:1)

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell lysates by homogenizing cells in ice-cold acidic lysis buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a microcentrifuge tube, combine the cell lysate (a fixed amount of protein), the radiolabeled ceramide substrate, and the appropriate concentration of LCL521 or B13.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding the chloroform:methanol solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the liberated radiolabeled fatty acid.

-

Evaporate the solvent and redissolve the lipid extract in a suitable solvent.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control.

In Vitro Acid Sphingomyelinase (ASMase) Activity Assay

A general protocol for measuring ASMase activity is provided below, as specific protocols for LCL521 are not detailed in the literature. Commercial kits are also available for this assay.[9][10]

Materials:

-

Cell or tissue lysate

-

ASMase assay buffer (e.g., 250 mM sodium acetate, 0.1% NP-40, pH 5.0)[11]

-

Fluorogenic or chromogenic sphingomyelin substrate (e.g., BODIPY-C12-sphingomyelin)[12]

-

LCL521 of varying concentrations

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare cell or tissue lysates in an appropriate buffer.

-

In a 96-well plate, add the lysate, ASMase assay buffer, and varying concentrations of LCL521.

-

Initiate the reaction by adding the sphingomyelin substrate.

-

Incubate the plate at 37°C for a defined period, protected from light if using a fluorescent substrate.

-

Stop the reaction according to the substrate manufacturer's instructions (if necessary).

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the ASMase activity and the percentage of inhibition by LCL521.

Cellular Sphingolipid Analysis by LC-MS/MS

Materials:

-

Cultured cells (e.g., MCF7)

-

LCL521

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

Internal standards for sphingolipids

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of LCL521 for the desired time.

-

Harvest the cells and perform lipid extraction using a suitable method (e.g., Bligh-Dyer). Include internal standards for accurate quantification.

-

Dry the lipid extracts under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Inject the samples into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable LC column and gradient.

-

Detect and quantify the sphingolipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Normalize the data to an internal standard and the total phosphate (B84403) content of the sample.

Conclusion

This compound is a potent, lysosomotropic dual inhibitor of acid ceramidase and acid sphingomyelinase. Its ability to modulate the sphingolipid rheostat by increasing ceramide and decreasing sphingosine and S1P levels makes it a valuable tool for research in cancer biology and other diseases with altered sphingolipid metabolism. While further studies are needed to fully quantify its in vitro inhibitory constants, particularly for ASMase, the existing cellular data strongly support its mechanism of action and therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers investigating the effects of LCL521.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dose dependent actions of LCL521 on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Modulating Sphingolipid Metabolism with LCL521 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of LCL521 dihydrochloride (B599025) in the modulation of sphingolipid metabolism. LCL521 is a potent, lysosomotropic inhibitor of acid ceramidase (ACDase), a critical enzyme in the sphingolipid pathway. By inhibiting ACDase, LCL521 triggers significant alterations in the cellular levels of key bioactive sphingolipids, including ceramide and sphingosine (B13886). This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for studying its effects, and quantitative data on its impact on sphingolipid profiles.

Core Mechanism of Action

LCL521 functions as a lysosomotropic agent, meaning it specifically accumulates in the lysosomes, the primary site of ACDase activity. Within the lysosome, LCL521 directly inhibits the enzymatic activity of ACDase, which is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. This inhibition leads to a shift in the delicate balance of the sphingolipid rheostat.

The effects of LCL521 are dose-dependent. At lower concentrations (e.g., 1 µM), it causes a transient inhibition of ACDase. However, at higher concentrations (e.g., 10 µM), LCL521 induces a more profound and sustained effect, leading to a significant accumulation of ceramide and a decrease in sphingosine levels.[1][2][3] Furthermore, at these higher concentrations, LCL521 has been shown to exert an inhibitory effect on another key enzyme in the de novo sphingolipid synthesis pathway, dihydroceramide (B1258172) desaturase (DES-1).[1][2][3] This dual inhibition further contributes to the accumulation of specific ceramide and dihydroceramide species.

Data Presentation: Quantitative Effects of LCL521 on Sphingolipid Metabolism

The following tables summarize the quantitative changes in sphingolipid levels in MCF-7 human breast adenocarcinoma cells following treatment with LCL521 dihydrochloride. Data is compiled from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for lipid analysis.[1][2][3]

Table 1: Dose-Dependent Effect of LCL521 on Sphingolipid Levels in MCF-7 Cells (1-hour treatment)

| Sphingolipid | 1 µM LCL521 (% of Control) | 10 µM LCL521 (% of Control) |

| Ceramide | ~120% | >200% |

| Sphingosine | ~50% | <20% |

| Sphingosine-1-Phosphate | ~70% | <30% |

| Dihydroceramide | No significant change | ~150% |

Note: Values are approximate percentages derived from published data and may vary based on experimental conditions.[1][2]

Table 2: Time-Course of 10 µM LCL521 Treatment on Sphingolipid Levels in MCF-7 Cells

| Sphingolipid | 1 hour | 8 hours | 24 hours |

| Ceramide | Increased | Sustained Increase | Elevated |

| Sphingosine | Decreased | Decreased | Partial Recovery |

| Dihydroceramide | Slightly Increased | Increased | Significantly Increased |

Note: This table illustrates the dynamic changes in sphingolipid levels over time with continuous exposure to a high dose of LCL521.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LCL521's effects on sphingolipid metabolism.

MCF-7 Cell Culture and LCL521 Treatment

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

LCL521 Treatment:

-

Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

On the day of the experiment, dilute the LCL521 stock solution to the desired final concentrations (e.g., 1 µM and 10 µM) in fresh culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of LCL521 or vehicle control.

-

Incubate the cells for the specified time points (e.g., 1, 8, 24 hours) before harvesting for downstream analysis.

-

Sphingolipid Extraction and Analysis by LC-MS/MS

-

Cell Harvesting:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells in PBS and transfer them to a microcentrifuge tube.

-

Pellet the cells by centrifugation at 4°C.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v).

-

Add internal standards for various sphingolipid species to allow for accurate quantification.

-

Vortex the mixture vigorously and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).

-

Perform chromatographic separation using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) system.

-

Use a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

-

Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target sphingolipids.

-

Western Blotting for Acid Ceramidase (ACDase)

-

Protein Extraction:

-

After LCL521 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ACDase overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading between lanes.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: LCL521's primary targets in the sphingolipid pathway.

Caption: Workflow for studying LCL521's effects on MCF-7 cells.

Caption: Logical flow of LCL521's molecular mechanism.

References

Investigating the Lysosomotropic Properties of LCL521: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521, a novel lysosomotropic agent, has emerged as a promising molecule in the landscape of targeted cancer therapy. As a prodrug of the potent acid ceramidase (ACDase) inhibitor B13, LCL521 is specifically designed for enhanced delivery to and accumulation within the lysosome. This targeted approach amplifies its therapeutic efficacy by modulating critical sphingolipid signaling pathways at their site of action. This technical guide provides an in-depth analysis of the lysosomotropic properties of LCL521, detailing its mechanism of action, experimental validation, and the subsequent cellular consequences. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Visual diagrams of key signaling pathways and experimental workflows are included to offer a comprehensive understanding of the science underpinning LCL521's potent anti-cancer effects.

Introduction to LCL521 and Lysosomotropism

LCL521 is a chemically modified version of B13, an effective and selective inhibitor of acid ceramidase. The addition of N,N-dimethyl glycine (B1666218) (DMG) moieties confers lysosomotropic properties to the molecule, meaning it preferentially accumulates in the acidic environment of the lysosome.[1] This targeted accumulation is a key design feature that enhances the intracellular concentration of the active compound at the location of its target enzyme, ACDase.

Acid ceramidase is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid. In many cancer cells, ACDase is overexpressed, leading to a decrease in pro-apoptotic ceramide and an increase in pro-survival sphingosine-1-phosphate (S1P). By inhibiting ACDase within the lysosome, LCL521 effectively shifts the sphingolipid balance towards the accumulation of ceramide, a potent inducer of cell death.[1][2]

Quantitative Analysis of LCL521's Effects

The efficacy of LCL521 has been quantified in various cancer cell lines. The following tables summarize key data from studies on MCF7 human breast adenocarcinoma cells.

Table 1: Cytotoxicity of LCL521 in MCF7 Cells

| Compound | IC50 (µM) |

| LCL521 | 8.5 ± 1.5 |

| B13 | > 100 |

Data from a 48-hour MTT assay.[3]

Table 2: Effect of LCL521 on Sphingolipid Levels in MCF7 Cells (1-hour treatment)

| LCL521 Conc. (µM) | Ceramide (% of Control) | Sphingosine (% of Control) | Sphingosine-1-Phosphate (% of Control) |

| 0.1 | ~100 | ~75 | ~80 |

| 1.0 | ~120 | ~40 | ~50 |

| 5.0 | ~150 | ~30 | ~40 |

| 10.0 | ~160 | ~25 | ~35 |

Data derived from LC-MS/MS analysis.[1][4]

Table 3: Effect of LCL521 on MCF7 Cell Viability (48-hour treatment)

| LCL521 Conc. (µM) | Cell Viability (% of Control) |

| 0.78 | ~95 |

| 1.56 | ~90 |

| 3.125 | ~80 |

| 6.25 | ~60 |

| 12.5 | ~40 |

| 25 | ~20 |

| 50 | ~10 |

| 100 | <5 |

Data from MTT assay.[3]

Mechanism of Action: From Lysosomal Accumulation to Cell Death

The lysosomotropic nature of LCL521 initiates a cascade of events culminating in cancer cell death. The proposed signaling pathway is detailed below.

Signaling Pathway of LCL521-Induced Cell Death

Caption: LCL521 signaling pathway leading to cell death.

The proposed mechanism suggests that LCL521's accumulation in the lysosome and subsequent inhibition of ACDase leads to a buildup of ceramide.[1] This increase in lysosomal ceramide is believed to activate the lysosomal proteases, cathepsin B and cathepsin D.[2][5] The activation of these cathepsins can then lead to lysosomal membrane permeabilization (LMP), releasing the lysosomal contents into the cytosol. This disruption of lysosomal integrity, coupled with the induction of endoplasmic reticulum (ER) stress and interruption of autophagy, ultimately results in a form of cell death that appears to be independent of apoptosis and necroptosis.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the validation and expansion of these findings.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of LCL521.

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Seed cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of LCL521 (e.g., 0.78 to 100 µM) and a vehicle control.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[3]

Sphingolipid Quantification by LC-MS/MS

This protocol details the extraction and analysis of key sphingolipids.

Procedure:

-

Cell Treatment and Lipid Extraction:

-

Treat cells with LCL521 at the desired concentrations and time points.

-

Harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer method).

-

Include internal standards for each class of sphingolipid to be quantified.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extracts in an appropriate solvent for injection.

-

Separate the lipid species using a reverse-phase liquid chromatography column.

-

Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for ceramide, sphingosine, and S1P.

-

Normalize the results to an internal standard and the total phosphate (B84403) content of the lipid extract.[1][4]

-

Lysosomal Membrane Permeabilization (LMP) Assay

This assay utilizes the fluorescent dye Acridine Orange to assess lysosomal integrity.

Caption: Workflow for the Acridine Orange LMP assay.

Procedure:

-

Grow cells on glass coverslips or in a clear-bottom 96-well plate.

-

Treat the cells with LCL521 for the desired time.

-

Incubate the cells with Acridine Orange (1-5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Immediately visualize the cells using a fluorescence microscope.

-

Interpretation: In healthy cells, Acridine Orange accumulates in the acidic lysosomes and fluoresces bright red. Upon LMP, the dye leaks into the cytosol and nucleus, where it fluoresces green. A decrease in the red-to-green fluorescence intensity ratio indicates a loss of lysosomal integrity.

Cathepsin B/D Activity Assay

This is a general protocol to measure the activity of cathepsins B and D.

Procedure:

-

Lysate Preparation:

-

Treat cells with LCL521.

-

Prepare a cytosolic fraction by selective permeabilization of the plasma membrane (e.g., with a low concentration of digitonin) to assess the release of cathepsins from the lysosome.

-

Prepare a total cell lysate to measure the overall cathepsin activity.

-

-

Activity Measurement:

-

Use a fluorogenic substrate specific for either cathepsin B (e.g., Z-RR-AMC) or cathepsin D (e.g., Mca-GKPILFFRLK(Dnp)-DR-NH2).

-

Incubate the cell lysate with the substrate in an appropriate assay buffer.

-

Measure the increase in fluorescence over time using a fluorometer.

-

The rate of fluorescence increase is proportional to the cathepsin activity.

-

Conclusion and Future Directions

LCL521 represents a sophisticated approach to cancer therapy by leveraging the unique acidic environment of the lysosome to concentrate its therapeutic action. The data presented herein demonstrates its potent ability to inhibit acid ceramidase, alter the sphingolipid balance, and induce a cascade of events leading to cancer cell death. The detailed protocols provide a framework for further research into the lysosomotropic properties of LCL521 and other novel compounds.

Future investigations should focus on elucidating the precise molecular interactions between ceramide and cathepsins, further defining the downstream effectors of LCL521-induced ER stress and autophagy disruption, and exploring the efficacy of LCL521 in a broader range of cancer models, including in vivo studies. Understanding these nuances will be critical in translating the promise of lysosomotropic agents like LCL521 into effective clinical therapies.

References

- 1. Ceramide activates lysosomal cathepsin B and cathepsin D to attenuate autophagy and induces ER stress to suppress myeloid-derived suppressor cells. | Palmetto Profiles [profiles.musc.edu]

- 2. Ceramide activates lysosomal cathepsin B and cathepsin D to attenuate autophagy and induces ER stress to suppress myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

LCL521 Dihydrochloride: A Technical Guide to its Role in Metabolic Disorder Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025), a potent and lysosomotropic inhibitor of acid ceramidase (ACDase), has emerged as a significant pharmacological tool for investigating the intricate role of sphingolipid metabolism in various disease states. While initial studies have predominantly focused on its application in oncology, the fundamental mechanism of LCL521—the modulation of ceramide and sphingosine-1-phosphate (S1P) levels—holds profound implications for the study of metabolic disorders. Elevated ceramide levels are increasingly recognized as a key contributor to insulin (B600854) resistance, hepatic steatosis, and cardiovascular complications associated with metabolic syndrome. This technical guide provides a comprehensive overview of LCL521 dihydrochloride, detailing its mechanism of action, summarizing key preclinical findings, and presenting relevant experimental protocols to facilitate its use in metabolic disorder research.

Introduction: The Sphingolipid Rheostat in Metabolic Health

Sphingolipids are a class of bioactive lipids that play crucial roles in cellular signaling, structure, and function. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is critical for maintaining cellular homeostasis. Acid ceramidase (ACDase) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form S1P.[1] An imbalance in this rheostat, particularly the accumulation of ceramides (B1148491), has been strongly implicated in the pathogenesis of metabolic diseases.

Elevated levels of ceramides in tissues such as skeletal muscle, liver, and adipose tissue are associated with the development of insulin resistance. Ceramides can impair insulin signaling through various mechanisms, including the inhibition of Akt/PKB, a key protein in the insulin signaling cascade. Consequently, targeting enzymes that regulate ceramide levels, such as ACDase, presents a promising therapeutic strategy for metabolic disorders.

This compound is a derivative of the ACDase inhibitor B13, engineered for enhanced lysosomal targeting.[1] This property increases its efficacy in inhibiting ACDase within the cellular compartment where it is most active.

Mechanism of Action of this compound

LCL521 functions as a potent inhibitor of acid ceramidase. By blocking the activity of this enzyme, LCL521 leads to an accumulation of its substrate, ceramide, and a subsequent decrease in the levels of its products, sphingosine and S1P.[1] At higher concentrations, LCL521 has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramides.[2][3] This dual inhibition can lead to a more complex modulation of the sphingolipid profile.

This compound in Preclinical Studies

While direct studies of LCL521 in animal models of metabolic disorders are not yet widely published, extensive research in cancer cell lines provides a solid foundation for its potential application in metabolic research. These studies offer valuable quantitative data and established experimental protocols.

Quantitative Data from In Vitro Studies

The following tables summarize the dose- and time-dependent effects of LCL521 on sphingolipid levels and ACDase expression in MCF7 breast cancer cells.

Table 1: Dose-Dependent Effects of LCL521 on Sphingolipid Metabolites (1-hour treatment) [2]

| LCL521 Concentration (µM) | Dihydroceramide (% of Control) | Dihydrosphingosine (% of Control) |

| 1 | ~110% | ~80% |

| 1.5 | ~120% | ~70% |

| 2.5 | ~130% | ~60% |

| 5 | ~140% | ~50% |

| 10 | ~150% | ~40% |

Table 2: Time-Dependent Effects of 10 µM LCL521 on Sphingolipid Metabolites [2]

| Time (hours) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |

| 0.25 | ~100% | ~30% | ~40% |

| 1 | ~120% | ~20% | ~30% |

| 2 | ~150% | ~15% | ~25% |

| 5 | ~200% | ~10% | ~20% |

| 8 | ~250% | ~10% | ~20% |

| 15 | ~300% | ~10% | ~20% |

| 24 | ~350% | ~10% | ~20% |

Table 3: Dose-Dependent Effects of LCL521 on α-ACDase Protein Expression (1-hour treatment) [2]

| LCL521 Concentration (µM) | α-ACDase Expression |

| 0.1 - 1 | No significant change |

| 2.5 - 10 | Dose-dependent decrease |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of LCL521.

Cell Culture and Treatment

MCF7 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO) and added to the culture medium at the desired concentrations for the specified durations.

Lipid Extraction and Analysis by LC-MS/MS

-

Cell Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.

-

Lipid Extraction: Cell pellets are subjected to a modified Bligh-Dyer lipid extraction. Briefly, a mixture of chloroform, methanol, and water is added to the cell pellet, vortexed, and centrifuged to separate the phases. The lower organic phase containing the lipids is collected.

-

LC-MS/MS Analysis: The extracted lipids are dried under nitrogen and reconstituted in a suitable solvent for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reverse-phase column is typically used for separation, and the lipids are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Internal standards for each lipid class are used for quantification.

Western Blotting for ACDase Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against the α-subunit of ACDase. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. A loading control, such as β-actin, is used to ensure equal protein loading.

Future Directions in Metabolic Disorder Research

The established role of ceramides in metabolic dysfunction provides a strong rationale for investigating LCL521 in relevant preclinical models. Future studies should focus on:

-

In Vivo Efficacy in Animal Models: Evaluating the effects of LCL521 in diet-induced obesity (DIO) models, genetic models of obesity and diabetes (e.g., db/db mice), and models of non-alcoholic fatty liver disease (NAFLD). Key endpoints would include glucose tolerance, insulin sensitivity, lipid profiles, and histological analysis of metabolic tissues.

-

Tissue-Specific Effects: Investigating the impact of LCL521 on ceramide metabolism and insulin signaling in specific tissues, such as skeletal muscle, liver, and adipose tissue.

-

Long-Term Safety and Efficacy: Assessing the long-term consequences of ACDase inhibition on metabolic health and potential off-target effects.

Conclusion

This compound is a valuable research tool for dissecting the role of the sphingolipid rheostat in metabolic disorders. Its potent and specific inhibition of acid ceramidase allows for the targeted manipulation of ceramide and S1P levels. The quantitative data and experimental protocols derived from in vitro studies provide a solid framework for extending its application to in vivo models of metabolic disease. Further research with LCL521 is poised to deepen our understanding of the molecular mechanisms linking sphingolipid metabolism to insulin resistance and related pathologies, and may pave the way for novel therapeutic strategies.

References

- 1. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Ceramide De Novo Synthesis Ameliorates Diet Induced Skeletal Muscles Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

LCL521 Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCL521 dihydrochloride (B599025) is a potent and specific lysosomotropic inhibitor of acid ceramidase (ACDase), and it also demonstrates inhibitory activity against acid sphingomyelinase (ASMase) at higher concentrations.[1][2][3] Its ability to modulate the sphingolipid metabolic pathway by preventing the breakdown of ceramide into sphingosine (B13886) and fatty acid has positioned it as a valuable tool in cancer research and in the study of metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of LCL521 dihydrochloride, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of B13, (1R, 2R)-2-N-(tetradecanoylamino)-1-(4'-nitrophenyl)-1,3-propanediol, modified with N,N-dimethylglycine (DMG) esters to enhance its delivery to the lysosomes.[4]

| Property | Value | Reference |

| IUPAC Name | (1R,2R)-1-(4-nitrophenyl)-2-tetradecanamidopropane-1,3-diyl bis(2-(dimethylamino)acetate) dihydrochloride | [2] |

| Synonyms | LCL 521 dihydrochloride, 1,3DMG-B13 dihydrochloride | [1] |

| CAS Number | 1226759-47-2 (dihydrochloride) | [2] |

| Molecular Formula | C31H54Cl2N4O7 | [2] |

| Molecular Weight | 665.69 g/mol | [2] |

| Appearance | Not specified in provided results | |

| Solubility | H2O: 20 mg/mL (30.04 mM) (Sonication recommended), DMSO: 80 mg/mL (120.18 mM) (Sonication recommended) | [1] |

| Storage | Powder: -20°C for 3 years, In solvent: -80°C for 1 year | [1] |

Biological Properties and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of acid ceramidase, a key enzyme in the sphingolipid metabolic pathway. This pathway governs the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).

Sphingolipid Metabolism Signaling Pathway

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the points of inhibition by LCL521.

Caption: Sphingolipid metabolism pathway highlighting the inhibition of ACDase and ASMase by LCL521.

By inhibiting ACDase, LCL521 leads to an accumulation of ceramide, which can induce apoptosis, and a decrease in sphingosine and its subsequent metabolite, S1P, which are involved in cell proliferation and survival.[4] Studies have shown that LCL521's effects are dose-dependent. At a low concentration (1 µM), it potently and specifically inhibits cellular ACDase activity.[3][4] At a higher concentration (10 µM), it also inhibits the lysosomal acid sphingomyelinase (ASMase).[2][3] Furthermore, higher concentrations of LCL521 have been shown to inhibit dihydroceramide desaturase (DES-1), the enzyme that converts dihydroceramide to ceramide in the de novo synthesis pathway.[4][5]

Summary of Biological Activity

| Target | Effect | Concentration | Cell Line | Reference |

| Acid Ceramidase (ACDase) | Inhibition | 1 µM (potent) | MCF7 | [3][4] |

| Acid Ceramidase (ACDase) | Decrease in α-ACDase form | 10 µM | MCF7 | [1] |

| Acid Sphingomyelinase (ASMase) | Inhibition | Higher concentrations | Not specified | [2][3] |

| Dihydroceramide Desaturase (DES-1) | Inhibition | 5 µM and 10 µM | MCF7 | [4][5] |

| Cell Proliferation | Inhibition | Dose-dependent | MCF7 | [6] |

| Cell Cycle | G1 arrest | Low doses | MCF7 | [6] |

| Sphingosine Levels | Decrease | 1 µM and 10 µM | MCF7 | [4] |

| Ceramide Levels | Increase | 10 µM | MCF7 | [4] |

| Dihydroceramide Levels | Late accumulation | 10 µM | MCF7 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating the effects of LCL521.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The compound was synthesized and characterized by the Lipidomics Core at the Medical University of South Carolina.[4][6] The synthesis involves the N,N-dimethylglycine (DMG) esterification of the hydroxyl groups of the B13 scaffold, (1R, 2R)-2-N-(tetradecanoylamino)-1-(4'-nitrophenyl)-1,3-propanediol.[4]

Quantification of Cellular Sphingolipids by LC-MS/MS

This protocol allows for the precise measurement of changes in sphingolipid levels following treatment with LCL521.

a. Lipid Extraction:

-

Culture cells (e.g., MCF7) to the desired confluency and treat with LCL521 at various concentrations and time points.

-

Harvest cells and wash with ice-cold PBS.

-

Perform lipid extraction using a suitable method, such as the Bligh and Dyer method, with the addition of internal standards for each sphingolipid class to be quantified.

b. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extracts in an appropriate solvent.

-

Inject the samples into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the different sphingolipid species using a suitable column (e.g., a C18 reverse-phase column).

-

Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode, using specific precursor/product ion transitions for each sphingolipid and internal standard.

c. Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid species relative to a standard curve and normalize to a measure of cell number or total phosphate.

Acid Ceramidase (ACDase) Activity Assay

This assay measures the enzymatic activity of ACDase in cell lysates.

a. Cell Lysate Preparation:

-

Treat cells with LCL521 as required.

-

Harvest and lyse the cells in a suitable buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

b. Enzymatic Reaction:

-

In a microplate, combine the cell lysate with a reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5) containing a fluorescently labeled ceramide substrate (e.g., NBD-C12-ceramide).

-

Incubate the reaction mixture at 37°C for a defined period.

c. Detection:

-

Stop the reaction and extract the lipids.

-

Separate the fluorescent product (e.g., NBD-C12-fatty acid) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the fluorescent product using a suitable detector. The activity is expressed as the amount of product formed per unit of time per amount of protein.

Dihydroceramide Desaturase (DES-1) Activity Assay

This assay determines the effect of LCL521 on the activity of DES-1.

a. Cell Treatment and Labeling:

-

Treat cells (e.g., MCF7) with LCL521.

-

Add a labeled dihydroceramide substrate (e.g., a fluorescently or isotopically labeled version) to the cell culture medium.

-

Incubate for a specific time to allow for the conversion of the labeled dihydroceramide to ceramide.

b. Lipid Extraction and Analysis:

-

Harvest the cells and extract the lipids as described for sphingolipid analysis.

-

Analyze the lipid extract by LC-MS/MS to quantify the amounts of the labeled dihydroceramide substrate and the labeled ceramide product.

c. Calculation of Activity:

-

The activity of DES-1 is determined by the ratio of the labeled ceramide product to the sum of the labeled substrate and product.

Western Blot for ACDase Expression

This method is used to assess the levels of ACDase protein in cells treated with LCL521.

a. Protein Extraction and Quantification:

-

Prepare cell lysates from treated and untreated cells.

-

Determine the protein concentration of each lysate.

b. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for ACDase.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

d. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a suitable imaging system.

-

Use a loading control, such as actin or GAPDH, to ensure equal protein loading between lanes.

Conclusion

This compound is a valuable pharmacological tool for the investigation of sphingolipid metabolism and its role in disease. Its well-characterized inhibitory effects on acid ceramidase and, at higher concentrations, on acid sphingomyelinase and dihydroceramide desaturase, allow for the targeted manipulation of key nodes in this critical signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the multifaceted biological activities of this compound. As research into the therapeutic potential of targeting sphingolipid metabolism continues, this compound will undoubtedly remain a compound of significant interest.

References

- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

The Dose-Dependent Dichotomy of LCL521: A Technical Guide to its Actions on Sphingolipid Metabolism and Cancer Cell Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase), has emerged as a promising agent in cancer therapy. Its efficacy is intricately linked to its concentration, exhibiting a spectrum of actions that range from transient enzymatic inhibition to profound and multi-targeted effects on cellular signaling pathways. This technical guide provides an in-depth analysis of the dose-dependent mechanisms of LCL521, with a focus on its impact on sphingolipid metabolism and its consequences for cancer cells. The information herein is compiled from preclinical studies and is intended to inform further research and development.

Core Mechanism of Action

LCL521 is a prodrug of the acid ceramidase inhibitor B13, designed for enhanced lysosomal sequestration.[1] Its primary target is acid ceramidase (ACDase), a crucial enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid.[1] By inhibiting ACDase, LCL521 disrupts the delicate balance of bioactive sphingolipids—ceramide, sphingosine, and sphingosine-1-phosphate (S1P)—which are key regulators of cell fate decisions, including proliferation, apoptosis, and autophagy.[1][2]

Dose-Dependent Effects of LCL521

The cellular response to LCL521 is highly dependent on the administered concentration. Studies in MCF7 breast adenocarcinoma cells have revealed a distinct dichotomy between low and high-dose treatments.[3][4]

Low-Dose (≤ 1 µM) Effects: Transient ACDase Inhibition

At low concentrations, LCL521 acts as a specific and potent inhibitor of ACDase.[3][4] This leads to a rapid and significant decrease in cellular sphingosine levels.[5] However, these effects are transient, suggesting that for sustained ACDase inhibition, multiple low-dose treatments may be necessary.[3]

High-Dose (≥ 10 µM) Effects: Multi-Target Engagement and Complex Cellular Responses

Higher concentrations of LCL521 induce more profound and lasting changes in sphingolipid metabolism and cellular function.[3][4] Beyond potent ACDase inhibition, high-dose LCL521 also inhibits dihydroceramide (B1258172) desaturase (DES-1), an enzyme in the de novo sphingolipid synthesis pathway.[2][3] This dual inhibition leads to a significant accumulation of ceramide and dihydroceramide, respectively.[2][3]

The consequences of high-dose LCL521 treatment are multifaceted and include:

-

Induction of Apoptosis: The accumulation of pro-apoptotic ceramide contributes to programmed cell death.[1][6]

-

Cell Cycle Arrest: LCL521 has been shown to induce G1 cell cycle arrest.[1][5]

-

ER Stress and Autophagy Interruption: LCL521 can trigger endoplasmic reticulum stress and interrupt the autophagy process.[3]

-

Immunogenic Cell Death (ICD): In colorectal cancer models, LCL521 has been shown to induce ICD, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent activation of an anti-tumor immune response.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on LCL521's dose-dependent effects on MCF7 cells.

| Dose of LCL521 | Time | Effect on Sphingosine (Sph) Levels | Effect on Ceramide (Cer) Levels | Citation |

| 1 µM | 15 min | >66% decrease | - | [5] |

| 1 µM | - | Transient decrease | - | [3][4] |

| 10 µM | 2 h | Profound and persistent decrease | Elevation | [3] |

| 10 µM | 24 h | Recovery and exceeding control levels | - | [3] |

| Dose of LCL521 | Cell Line | Effect | Citation |

| 0.1 - 10 µM (1h) | MCF7 | Dose-dependent decrease in α-ACDase protein expression | [3] |

| 5 and 10 µM | MCF7 | Inhibition of DES-1 activity | [2] |

| 20-40 µM (24h) | Human and murine CRC cell lines | IC50 for cytotoxicity | [6] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.

Caption: Low-dose LCL521 signaling pathway.

Caption: High-dose LCL521 multi-target signaling pathway.

Caption: General experimental workflow for studying LCL521 effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Reagents

-

Cell Lines: MCF7 human breast adenocarcinoma cells and various human and murine colorectal cancer (CRC) cell lines (e.g., HCT116, CT26, SW620) are commonly used.[2][6]

-

Culture Medium: Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[2]

-

Incubation Conditions: Standard incubation conditions are a humidified atmosphere with 5% CO2 at 37°C.[2]

-

LCL521: LCL521 is synthesized and can be dissolved in a suitable solvent like DMSO for in vitro studies.[6][7]

Western Blot for ACDase Protein Expression

-

Cell Lysis: After treatment with LCL521, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the α-subunit of ACDase overnight at 4°C. An antibody for a housekeeping protein (e.g., actin) is used as a loading control.[3]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

LC-MS/MS for Sphingolipid Analysis

-

Lipid Extraction: Following cell treatment and harvesting, total lipids are extracted from the cell pellets using a solvent system such as ethyl acetate/isopropyl alcohol/water.

-

Internal Standards: A cocktail of internal lipid standards is added to each sample for quantification.

-

Mass Spectrometry: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The levels of various sphingolipids (e.g., ceramide, sphingosine, S1P, dihydroceramide) are quantified by comparing the peak areas of the endogenous lipids to their respective internal standards.

-

Normalization: The quantified lipid levels are normalized to the total lipid phosphate (B84403) content of the extract.[3]

Cell Cycle Analysis by Flow Cytometry

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.[6]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.[6] PI intercalates with DNA, providing a measure of DNA content.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

-

Apoptosis Analysis: A sub-G1 peak in the DNA content histogram is indicative of apoptotic cells with fragmented DNA.[1]

Conclusion

LCL521 demonstrates a clear dose-dependent duality in its mechanism of action. While low doses offer a specific and transient inhibition of ACDase, higher doses engage multiple targets within the sphingolipid metabolic network, leading to more profound and durable anti-cancer effects. This concentration-dependent activity profile is a critical consideration for the design of future preclinical and clinical studies. A thorough understanding of these dose-response relationships will be paramount in optimizing the therapeutic window of LCL521 and realizing its full potential in oncology. Further research is warranted to explore the in vivo dose-dependent effects and to translate these preclinical findings into effective clinical strategies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dose dependent actions of LCL521 on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LCL521 dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols: LCL521 Dihydrochloride for MCF7 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a potent, lysosomotropic inhibitor of acid ceramidase (ACDase), a key enzyme in sphingolipid metabolism. By inhibiting ACDase, LCL521 leads to the accumulation of ceramide and a reduction in sphingosine (B13886) and sphingosine-1-phosphate (S1P), molecules known to be involved in cell survival and proliferation. In the context of MCF7 breast cancer cells, LCL521 has demonstrated significant anti-proliferative effects, induction of cell cycle arrest, and apoptosis. These application notes provide detailed experimental protocols and quantitative data for the use of LCL521 dihydrochloride with MCF7 cells.

Introduction

Acid ceramidase (ACDase) is overexpressed in various cancers and contributes to therapeutic resistance by converting pro-apoptotic ceramide into pro-survival sphingosine and S1P. This compound is a strategically designed inhibitor that targets ACDase within the lysosome, the primary site of its activity. This targeted delivery enhances its efficacy and specificity. In MCF7 human breast adenocarcinoma cells, LCL521 treatment results in a dose-dependent inhibition of cell growth, G1 phase cell cycle arrest, and induction of apoptosis.[1] Furthermore, LCL521 has been shown to synergize with ionizing radiation and can sensitize tamoxifen-resistant MCF7 cells to treatment.[1]

Data Presentation

Table 1: IC50 Values of LCL521 in MCF7 Cells

| Treatment Duration | IC50 (µM) |

| 24h | 11.91 ± 1.094 |

| 48h | 7.18 ± 1.042 |

| 72h | 7.46 ± 1.033 |

Data represents the mean ± standard deviation from MTT assays performed on MCF7 cells treated with a range of LCL521 concentrations.[1]

Table 2: Effect of LCL521 on Cell Cycle Distribution in MCF7 Cells (24h treatment)

| LCL521 Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in Sub-G0/G1 (Apoptosis) |

| 0 (Vehicle) | Baseline | Baseline | Baseline |

| 1 | Increased | Decreased | Not significantly elevated |

| 2.5 | Increased | Decreased | Not significantly elevated |

| 5 | Increased | Decreased | Elevated |

| 7.5 | Increased | Decreased | Significantly Elevated |

| 10 | Increased | Decreased | Significantly Elevated |

Qualitative summary based on findings that low doses of LCL521 induce G1 arrest, while higher doses (>5µM) lead to an increase in the subG0/G1 population, indicative of apoptosis.[1]

Table 3: Effect of LCL521 on Sphingolipid Levels in MCF7 Cells (1h treatment)

| LCL521 Concentration | Endogenous Ceramide Levels | Endogenous Sphingosine (Sph) Levels | Endogenous Sphingosine-1-Phosphate (S1P) Levels |

| 100 nM | No significant change | Decreased | Decreased |

| 1 µM | Increased | Significantly Decreased | Significantly Decreased |

| 5 µM | Significantly Increased | Profoundly Decreased | Profoundly Decreased |

| 10 µM | Significantly Increased | Profoundly Decreased | Profoundly Decreased |

Summary of findings from LC-MS/MS analysis of sphingolipids in MCF7 cells treated with LCL521.[1][2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of LCL521 on MCF7 cells.

Materials:

-

MCF7 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the prepared LCL521 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve LCL521).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry